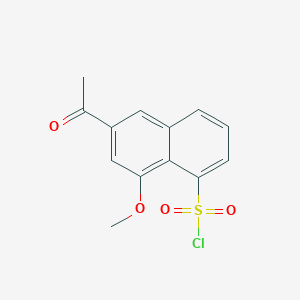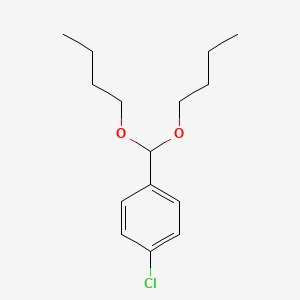
1-Chloro-4-(dibutoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(dibutoxymethyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(dibutoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can react with nucleophiles such as hydroxide ions (OH-) to form substituted products.
Electrophilic Aromatic Substitution: It can undergo further substitution reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Nucleophilic Substitution: 4-(dibutoxymethyl)phenol.
Electrophilic Substitution: Nitro or sulfonated derivatives of this compound
Applications De Recherche Scientifique
1-Chloro-4-(dibutoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(dibutoxymethyl)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the dibutoxymethyl group influence the electron density on the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of a dibutoxymethyl group.
1-Chloro-4-ethylbenzene: Features an ethyl group instead of a dibutoxymethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a dibutoxymethyl group.
Uniqueness: 1-Chloro-4-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
53951-33-0 |
|---|---|
Formule moléculaire |
C15H23ClO2 |
Poids moléculaire |
270.79 g/mol |
Nom IUPAC |
1-chloro-4-(dibutoxymethyl)benzene |
InChI |
InChI=1S/C15H23ClO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
Clé InChI |
SFOUEPHLCOQYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C1=CC=C(C=C1)Cl)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


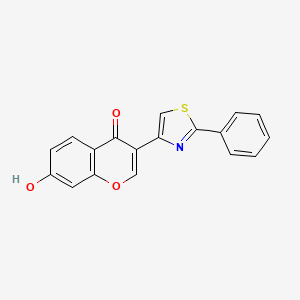
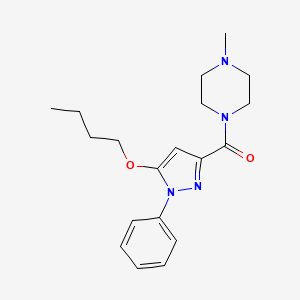
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
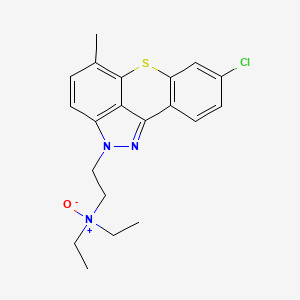
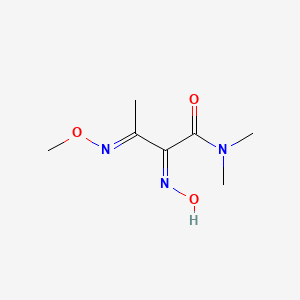
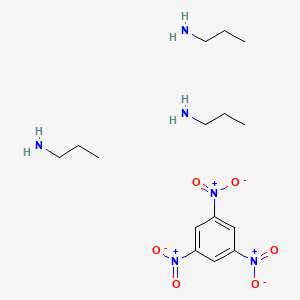


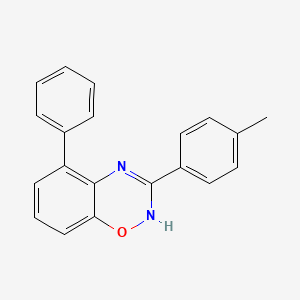
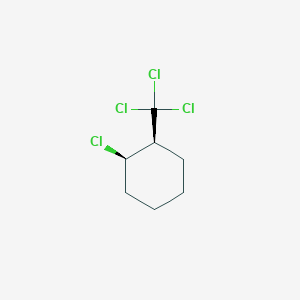
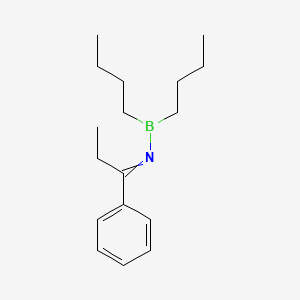
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
